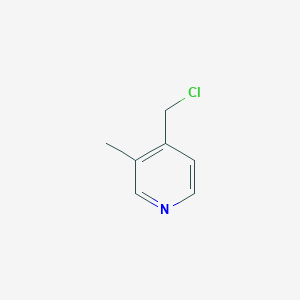

4-(Chloromethyl)-3-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-6-5-9-3-2-7(6)4-8/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTNSRLYAFZQOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloromethyl 3 Methylpyridine

Precursor Selection and Strategic Reactant Design

The synthesis of 4-(chloromethyl)-3-methylpyridine hydrochloride and related derivatives often begins with readily available pyridine (B92270) precursors. A common strategy involves the functionalization of a pre-existing pyridine ring.

One established route starts from 3-methylpyridine (B133936) (3-picoline). This multi-step synthesis involves the oxidation of 3-picoline to 3-picolinic acid using a strong oxidizing agent like potassium permanganate (B83412). google.com The carboxylic acid is then esterified, for instance with methanol (B129727) in an acidic environment, to form the corresponding methyl ester. google.com Subsequently, the ester is reduced to 3-pyridinemethanol, which is then chlorinated to yield the final product. google.com A similar pathway is employed for the 4-isomer, starting from 4-methylpyridine (B42270) (4-picoline). google.com

Another approach involves the direct chloromethylation of a suitable pyridine precursor. However, direct synthesis methods for 4-(chloromethyl)-3-methylpyridine are not extensively detailed in readily available literature. Analogous compounds, such as 2-chloro-4-(chloromethyl)pyridine (B11194) hydrochloride, are synthesized through the chlorination of pre-functionalized pyridine precursors.

A key aspect of reactant design is the choice of chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for converting a hydroxymethyl group to a chloromethyl group. google.comchemicalbook.com The reaction of 4-pyridinemethanol (B147518) with thionyl chloride is a critical step in one of the primary synthetic pathways. google.com

Optimized Reaction Conditions and Catalytic Systems for Efficient Synthesis

The efficiency of synthesizing 4-(chloromethyl)-3-methylpyridine and its analogs is highly dependent on the optimization of reaction conditions and the use of appropriate catalytic systems.

For the synthesis of related chloromethylpyridine hydrochlorides, specific molar ratios and temperature controls are crucial. In the oxidation of 4-methylpyridine to 4-picolinic acid, a molar ratio of 4-methylpyridine to potassium permanganate of 1:(2.1-2.3) is used, with the temperature maintained at 75-80°C. google.com The subsequent esterification of 4-picolinic acid with methanol is carried out with a molar ratio of 1:1.3. google.com The final chlorination step, converting 4-pyridinemethanol to 4-(chloromethyl)pyridine (B78701) hydrochloride, employs a molar ratio of the alcohol to thionyl chloride between 1:1.1 and 1:1.3. google.com

In the synthesis of other substituted pyridines, catalytic systems play a significant role. For instance, the N-oxidation of 2,3-lutidine (B1584814) can be achieved under mild conditions using a catalytic amount of RuCl₃·3H₂O in the presence of oxygen. orientjchem.org For the synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide, a phosphotungstic acid solution is used as a catalyst for the oxidation reaction with hydrogen peroxide. patsnap.com This method is highlighted as having mild reaction conditions and high yield, making it suitable for industrial production. patsnap.com

The choice of solvent is also critical. Polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to enhance reactivity in nucleophilic substitution reactions for analogous compounds. In the synthesis of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine, dichloromethane (B109758) is used as the solvent for the chlorination step with thionyl chloride. chemicalbook.com

The table below summarizes the optimized reaction conditions for key steps in the synthesis of related chloromethylpyridines.

| Reaction Step | Reactants | Molar Ratio (Reactant:Reagent) | Catalyst | Temperature (°C) | Solvent |

| Oxidation | 4-Methylpyridine, Potassium Permanganate | 1 : 2.1-2.3 | - | 75-80 | Water |

| Esterification | 4-Picolinic Acid, Methanol | 1 : 1.3 | Acid | - | - |

| Reduction | Methyl Pyridine-4-carboxylate, Sodium Borohydride | 1 : 4-5 | Lewis Acid | - | - |

| Chlorination | 4-Pyridinemethanol, Thionyl Chloride | 1 : 1.1-1.3 | - | - | - |

| N-Oxidation | 4-Chloro-3-methoxy-2-methylpyridine (B28138), Hydrogen Peroxide | - | Phosphotungstic Acid | 85-87 | Water |

Green Chemistry Approaches in 4-(Chloromethyl)-3-methylpyridine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to minimize environmental impact and improve sustainability. mdpi.comosti.gov This involves the use of greener reagents, solvent-free or solvent-reduced conditions, and processes with higher atom economy and lower E-factors (a measure of waste generated).

In the synthesis of a related compound, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, a modified route was developed with a focus on green metrics. orientjchem.org This included the N-oxidation of 2,3-lutidine using a catalytic quantity of RuCl₃, and a one-pot synthesis of 2,3-dimethyl-4-(methylthio)pyridine-N-oxide. orientjchem.org The oxidation of the methythio-pyridine intermediate was achieved using 30% hydrogen peroxide, which is considered a highly atom-economic and solvent-free oxidation method. orientjchem.org The assessment of the E-factor for this step was found to be 3.2, indicating a relatively low amount of waste generation. orientjchem.org

The use of safer chlorinating agents is another area of focus. While thionyl chloride is effective, it is also a hazardous reagent. An alternative for the synthesis of 2-bromo-6-chloromethylpyridine is the use of a cyanuric chloride•DMF adduct, which offers a cleaner reaction with a solid byproduct (cyanuric acid) that is easier to handle. mdpi.com

The development of synthetic methods for pyridine derivatives from renewable resources is also a key area of green chemistry research. rsc.org For example, pyridines can be produced from the thermo-catalytic conversion of glycerol (B35011) and ammonia (B1221849) over zeolite catalysts. rsc.org While not a direct synthesis of 4-(chloromethyl)-3-methylpyridine, this demonstrates a move towards more sustainable feedstocks for pyridine-based chemicals.

A greener approach to the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride involves carrying out the initial steps of methoxylation and hydroxylation without isolation of the intermediates, which improves productivity and reduces solvent usage. researchgate.net

Scale-Up Considerations and Industrial Synthesis Methodologies for 4-(Chloromethyl)-3-methylpyridine

The transition from laboratory-scale synthesis to industrial production of 4-(chloromethyl)-3-methylpyridine requires careful consideration of scalability, cost-effectiveness, and safety. Industrial processes often favor continuous flow reactions over batch processes for improved safety, consistency, and throughput.

The synthesis of trifluoromethylpyridines, another important class of pyridine derivatives, provides insights into industrial manufacturing processes. nih.gov Simultaneous vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts is a common industrial method. nih.gov This approach allows for the production of key intermediates in a single step, although the formation of byproducts is a challenge that needs to be managed. nih.gov

For the synthesis of intermediates for proton pump inhibitors like Rabeprazole, which are structurally related to 4-(chloromethyl)-3-methylpyridine, process optimization for large-scale production is crucial. google.com The stability of intermediates is a key concern; for example, 2-chloromethyl-4-(methoxy propoxy)-3-methyl pyridinium (B92312) chloride is noted to be unstable and hygroscopic, which presents challenges for storage and transportation. google.com The development of stable intermediates, such as 2-methylol-4-(methoxy propoxy)-3-methyl pyridinium chloride, is a significant advancement for industrial applications. google.com

The patent literature often provides details on industrial synthesis methods. For instance, a patented method for preparing 4-chloro-3-methoxy-2-methylpyridine-N-oxide emphasizes its suitability for industrial production due to mild reaction conditions, high yield, and lack of waste acid discharge, making it a green and cost-effective process. patsnap.com

The purification of the final product and intermediates is another critical aspect of industrial synthesis. Column chromatography, while common in the lab, is often not feasible for large-scale production. prepchem.com Therefore, developing processes that yield high-purity products through crystallization or other scalable purification techniques is essential.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Chloromethyl 3 Methylpyridine

Nucleophilic Substitution Reactions at the Chloromethyl Moiety of 4-(Chloromethyl)-3-methylpyridine

The primary mode of reactivity for 4-(chloromethyl)-3-methylpyridine involves nucleophilic substitution at the benzylic carbon of the chloromethyl group. This carbon is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom, making it susceptible to attack by a wide range of nucleophiles.

The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org This is characteristic of primary alkyl halides and benzylic systems that are not sterically hindered. In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the chloride ion), leading to an inversion of configuration if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

A variety of nucleophiles can be employed in these reactions, leading to a diverse array of substituted pyridine (B92270) derivatives. Common nucleophiles include:

Oxygen nucleophiles: Alcohols and phenoxides can react to form ethers.

Nitrogen nucleophiles: Amines, anilines, and heterocyclic amines like piperidine (B6355638) can form the corresponding substituted amines. future4200.comnih.gov

Sulfur nucleophiles: Thiols and thiophenoxides are effective nucleophiles for the formation of thioethers.

Carbon nucleophiles: Cyanide ions and enolates can be used to form new carbon-carbon bonds.

The quaternization of pyridines with 2-methyl- and 2-amino-4-(chloromethyl)thiazoles serves as a good analogy for the reactivity of the chloromethyl group in 4-(chloromethyl)-3-methylpyridine. These reactions readily form pyridinium (B92312) salts, demonstrating the susceptibility of the chloromethyl group to nucleophilic attack by the pyridine nitrogen. ktu.edu

Table 1: Examples of Nucleophilic Substitution Reactions of 4-(Chloromethyl)-3-methylpyridine Analogs

| Nucleophile | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Pyridine | Pyridinium salt | Excess pyridine, room temp. | ktu.edu |

| Piperidine | Tertiary amine | Methanol (B129727) solvent | nih.gov |

| Anilines | Secondary amine | Ethanol solvent | researchgate.net |

| Nitranions | N-Alkylated products | DMSO solvent, 25°C | future4200.com |

Electrophilic Reactions on the Pyridine Nucleus of 4-(Chloromethyl)-3-methylpyridine

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene. The electronegative nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. atlas.org Furthermore, in acidic conditions typically used for EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium ion which is even more deactivated.

When electrophilic substitution does occur on pyridine, it preferentially takes place at the 3-position (meta to the nitrogen). Attack at the 2- or 4-positions results in a resonance-stabilized intermediate where the positive charge is unfavorably placed on the electronegative nitrogen atom. quora.comquora.com

In the case of 4-(chloromethyl)-3-methylpyridine, the directing effects of the existing substituents must be considered. The methyl group at the 3-position is an activating, ortho-para directing group. The chloromethyl group at the 4-position is generally considered to be deactivating due to the electron-withdrawing inductive effect of the chlorine atom, and it would direct incoming electrophiles to the meta position (relative to itself). stackexchange.com

Considering these competing effects:

The activating methyl group at C-3 will direct incoming electrophiles to its ortho positions (C-2 and C-4) and para position (C-6).

The deactivating chloromethyl group at C-4 will direct to its meta positions (C-2 and C-6).

The pyridine nitrogen itself directs to the 3- and 5-positions.

Transformations Involving the Pyridine Nitrogen Atom of 4-(Chloromethyl)-3-methylpyridine

The lone pair of electrons on the pyridine nitrogen atom makes it both basic and nucleophilic, allowing for several important transformations.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide is an interesting intermediate; the oxygen atom can donate electron density back into the ring, activating the 2- and 4-positions towards electrophilic attack. quora.comquora.com This increased reactivity can be synthetically useful for introducing substituents that are otherwise difficult to incorporate.

Quaternization: As a nucleophile, the pyridine nitrogen can react with alkyl halides to form quaternary pyridinium salts. This reaction, known as the Menshutkin reaction, is a classic example of nucleophilic substitution where the pyridine acts as the nucleophile. researchgate.net For instance, the reaction of 4-(chloromethyl)-3-methylpyridine with another equivalent of itself or a different alkylating agent would lead to the formation of a pyridinium salt. The quaternization reaction is influenced by the steric and electronic properties of both the pyridine and the alkylating agent. mostwiedzy.pl The formation of pyridinium salts is often used to increase the reactivity of substituents on the pyridine ring. google.com

Radical and Organometallic Reactions of 4-(Chloromethyl)-3-methylpyridine

Radical Reactions: The benzylic hydrogen atoms of the methyl group at the 3-position and the chloromethyl group at the 4-position are susceptible to radical abstraction. For instance, free radical chlorination of 2,3-dimethylpentane (B165511) shows a selectivity for abstraction of tertiary > secondary > primary hydrogens. pdx.edu A similar principle would apply here, suggesting that radical reactions could lead to further substitution at the methyl or chloromethyl positions.

Organometallic Reactions: The chloro substituent on the chloromethyl group can participate in various organometallic cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki, Heck, Stille, and Negishi couplings are particularly relevant. cem.comnih.gov In these reactions, an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) couples with the organic halide in the presence of a palladium catalyst.

For 4-(chloromethyl)-3-methylpyridine, these reactions would typically occur at the chloromethyl position, leading to the substitution of the chlorine atom with the organic group from the organometallic reagent. The choice of catalyst, ligands, and reaction conditions is crucial for the success of these transformations. The use of organozinc reagents in the Negishi coupling is particularly advantageous for the coupling of less reactive chlorides. cem.com

Table 2: Potential Organometallic Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Potential Product |

|---|---|---|

| Suzuki Coupling | Arylboronic acid | 4-(Arylmethyl)-3-methylpyridine |

| Stille Coupling | Organostannane | 4-(Alkyl/Arylmethyl)-3-methylpyridine |

| Heck Coupling | Alkene | 4-(Alkenylmethyl)-3-methylpyridine |

| Negishi Coupling | Organozinc reagent | 4-(Alkyl/Arylmethyl)-3-methylpyridine |

Stereochemical Aspects of Reactions Involving 4-(Chloromethyl)-3-methylpyridine

While 4-(chloromethyl)-3-methylpyridine itself is an achiral molecule, reactions at the chloromethyl group can lead to the formation of a stereocenter if the incoming nucleophile is chiral or if the newly introduced substituent creates a chiral center.

In the case of an SN2 reaction, the attack of the nucleophile occurs from the backside of the carbon-chlorine bond, resulting in an inversion of configuration at the benzylic carbon. If the reaction were to proceed through an SN1 mechanism, which is less likely for a primary benzylic halide but can occur under certain conditions, it would involve the formation of a planar carbocation intermediate. Subsequent attack by the nucleophile could occur from either face, leading to a racemic mixture of products.

Studies on the solvolysis of N-(α-phenylethyl)pyridiniums have shown that nucleophilic displacement can proceed with predominant inversion of configuration, indicative of an SN2 pathway, or with racemization, suggesting an SN1 mechanism, depending on the specific substrate and reaction conditions. These findings are relevant for predicting the stereochemical outcome of reactions at the chloromethyl group of 4-(chloromethyl)-3-methylpyridine.

Kinetic and Thermodynamic Studies of 4-(Chloromethyl)-3-methylpyridine Reactions

The kinetics of the nucleophilic substitution reactions of 4-(chloromethyl)-3-methylpyridine are expected to follow a second-order rate law, characteristic of SN2 reactions, where the rate is proportional to the concentrations of both the substrate and the nucleophile. libretexts.org The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the leaving group. Stronger nucleophiles will lead to faster reaction rates. Polar aprotic solvents, such as DMSO or acetone, are generally good solvents for SN2 reactions as they can solvate the cation but not the anion, leaving the nucleophile more reactive. nih.gov

The reactivity of benzyl (B1604629) chlorides in SN2 reactions is known to be enhanced compared to simple alkyl chlorides, an observation referred to as the "benzylic effect." This acceleration is attributed to the stabilization of the transition state through overlap of the p-orbitals of the aromatic ring with the orbitals of the reacting carbon atom. acs.org

Strategic Applications of 4 Chloromethyl 3 Methylpyridine in Complex Organic Synthesis

Role as a Key Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

4-(Chloromethyl)-3-methylpyridine and its derivatives are instrumental in the creation of numerous pharmacologically active compounds. The pyridine (B92270) moiety is a common feature in many drug molecules, and the chloromethyl group provides a convenient handle for elaboration into more complex structures.

Derivatives of 4-(chloromethyl)-3-methylpyridine are key intermediates in the synthesis of anti-ulcerative agents. xinnuopharma.com For instance, 2-(chloromethyl)-4-methoxy-3-methylpyridine (B1142258) hydrochloride is a pyridine derivative used in the preparation of such pharmaceutical compounds. xinnuopharma.com Similarly, 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride is an intermediate for Rabeprazole, a proton pump inhibitor used to treat stomach and esophagus problems. chemicalbook.com

The synthesis of various biologically active molecules often involves pyridine derivatives. nih.gov For example, a series of pyrazolo[3,4-b]pyridine derivatives have been synthesized and screened for antibacterial, antifungal, and antitumor activity. nih.gov While not directly mentioning 4-(chloromethyl)-3-methylpyridine, these examples highlight the importance of substituted pyridines in medicinal chemistry. The chloromethyl group in 4-(chloromethyl)-3-methylpyridine provides a reactive site for the construction of such complex heterocyclic systems.

Table 1: Examples of Pharmacologically Relevant Scaffolds Derived from Substituted Pyridines

| Scaffold/Compound | Therapeutic Area | Reference |

| Rabeprazole | Anti-ulcerative | chemicalbook.com |

| Pyrazolo[3,4-b]pyridines | Antibacterial, Antifungal, Antitumor | nih.gov |

| Ilaprazole | Anti-ulcerative | xinnuopharma.com |

Utilization in the Construction of Diverse Heterocyclic Systems

The reactivity of the chloromethyl group makes 4-(chloromethyl)-3-methylpyridine a valuable starting material for the synthesis of a variety of heterocyclic compounds. The pyridine nitrogen can act as a nucleophile or be activated for further reactions, while the chloromethyl group readily undergoes substitution with various nucleophiles, leading to the formation of new rings.

For example, multi-step reactions starting from substituted pyridines can yield complex heterocyclic structures. mdpi.com The synthesis of novel pyrazole (B372694) derivatives containing phenylpyridine moieties with herbicidal activity has been reported, starting from substituted pyridines. mdpi.com This process involves several steps, including Suzuki cross-coupling and nucleophilic substitution reactions. mdpi.com

The synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine involves several steps, including N-oxidation, one-pot synthesis of a thiomethylpyridine-N-oxide, oxidation of the thiomethyl group, N-deoxygenation, and finally, chlorination. orientjchem.org This demonstrates the utility of substituted pyridines in building complex molecules with specific functional groups.

Application in Peptide Synthesis and Bioconjugation Methodologies

The field of bioconjugation, which involves the covalent linking of molecules to biomolecules like peptides and proteins, has seen significant advancements. mdpi.comnih.gov These techniques are crucial for developing targeted therapies, diagnostic agents, and new biomaterials. mdpi.comnih.gov While direct applications of 4-(chloromethyl)-3-methylpyridine in this area are not extensively documented in the provided results, the principles of bioconjugation often rely on reactive functional groups similar to the chloromethyl group.

Thioalkylation reactions are a versatile approach for the solid-phase synthesis of cyclic peptides. nih.gov This involves the reaction of a thiol group with an electrophile, such as an N-terminal benzyl (B1604629) bromide, to form a thioether linkage. nih.gov The chloromethyl group of 4-(chloromethyl)-3-methylpyridine could potentially serve as a similar electrophile for reaction with thiol-containing peptides or other biomolecules.

Click chemistry has emerged as a powerful tool for bioconjugation, utilizing reactions that are high-yielding, wide in scope, and easy to perform. mdpi.com While classic click reactions like copper-catalyzed azide-alkyne cycloaddition are prevalent, newer methods are continuously being developed. mdpi.com The reactivity of the chloromethyl group in 4-(chloromethyl)-3-methylpyridine could potentially be harnessed in novel click-type reactions for peptide modification.

Contributions to Agrochemical and Specialty Chemical Synthesis

Substituted pyridines are important structural motifs in many agrochemicals. The synthesis of novel pyrazole derivatives containing phenylpyridine moieties with herbicidal activity has been demonstrated, starting from substituted pyridines. mdpi.com These syntheses often involve multi-step reaction sequences to build the desired molecular complexity. mdpi.com

The development of efficient synthetic routes to key pyridine-containing intermediates is crucial for the agrochemical industry. A method for the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine has been described, highlighting the industrial relevance of such compounds. orientjchem.org This synthesis was evaluated using green chemistry metrics, such as atom economy and reaction mass efficiency, indicating a focus on sustainable manufacturing processes. orientjchem.org

Development of Novel Synthetic Reagents Derived from 4-(Chloromethyl)-3-methylpyridine

The reactivity of 4-(chloromethyl)-3-methylpyridine allows for its conversion into other useful synthetic reagents. The chloromethyl group can be readily transformed into other functional groups, expanding its synthetic utility.

For example, the synthesis of 4-(chloromethyl)pyridine (B78701) hydrochloride involves the oxidation of 4-methylpyridine (B42270) to 4-picolinic acid, followed by esterification, reduction to 4-pyridinemethanol (B147518), and finally, reaction with thionyl chloride. google.com A similar multi-step process is used for the synthesis of 3-(chloromethyl)pyridine (B1204626) hydrochloride from 3-picoline. google.com These methods demonstrate the transformation of a simple methylpyridine into a more reactive chloromethylpyridine derivative.

Furthermore, the chloromethyl group can be used to introduce the pyridine ring into larger molecules. This is exemplified by the synthesis of 2-(chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride, an intermediate for the drug Rabeprazole. chemicalbook.com This highlights how a simple chloromethylpyridine can serve as a building block for more complex and valuable compounds.

Synthesis and Exploration of Derivatives and Analogs of 4 Chloromethyl 3 Methylpyridine

Design Principles for Novel 4-(Chloromethyl)-3-methylpyridine Derivatives

The design of new derivatives of 4-(chloromethyl)-3-methylpyridine is primarily driven by its role as a key intermediate in the synthesis of complex target molecules, especially in the field of medicinal chemistry. The core principle revolves around utilizing the pyridine (B92270) and chloromethyl moieties as anchor points for introducing specific functionalities that can modulate the biological activity of the final compound.

A prominent example is in the synthesis of proton pump inhibitors (PPIs) like pantoprazole (B1678409). nih.govpatsnap.com The design strategy involves using the 4-(chloromethyl)-3-methylpyridine core as one of the two key heterocyclic fragments that are coupled to form the final drug. nih.gov The substituents on the pyridine ring, such as methoxy (B1213986) groups, are crucial for the desired pharmacological effect. nih.govpatsnap.com Therefore, the design of novel derivatives often focuses on introducing or modifying substituents on the pyridine ring to fine-tune the electronic and steric properties of the molecule, which in turn influences its interaction with biological targets.

Another design principle involves leveraging the reactivity of the chloromethyl group to link the pyridine core to other molecular fragments. This allows for the construction of a library of compounds with diverse structures and potential applications. The choice of the linking partner is guided by the desired properties of the final product.

Synthetic Strategies for Functionalization at the Chloromethyl Group

The chloromethyl group at the 4-position of the pyridine ring is a primary site for synthetic modification due to its susceptibility to nucleophilic substitution reactions. The carbon atom of the chloromethyl group is electrophilic and readily reacts with a wide range of nucleophiles, displacing the chloride ion.

One of the most significant applications of this reactivity is in the synthesis of pantoprazole, where 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is condensed with 5-difluoromethoxy-2-mercaptobenzimidazole to form a thioether linkage. nih.gov This reaction is a cornerstone in the industrial production of this widely used drug. patsnap.comgoogle.com

The general strategy for functionalization at the chloromethyl group can be summarized by the following reaction scheme:

General Nucleophilic Substitution Reaction

(Where Py represents the 3-methylpyridine (B133936) core and Nu- represents a nucleophile)

A variety of nucleophiles can be employed, leading to a diverse range of derivatives. The table below illustrates some of the potential functionalizations.

| Nucleophile (Nu-) | Reagent Example | Resulting Functional Group | Derivative Class |

| Thiolate | 2-Mercaptobenzimidazole | Thioether | Benzimidazole (B57391) derivatives |

| Alkoxide | Sodium methoxide | Ether | Alkoxy derivatives |

| Amine | Ammonia (B1221849), primary/secondary amines | Amine | Amino derivatives |

| Cyanide | Sodium cyanide | Nitrile | Cyano derivatives |

| Azide | Sodium azide | Azide | Azido derivatives |

The choice of solvent and reaction conditions, such as temperature and the presence of a base, is crucial for optimizing the yield and purity of the desired product.

Synthetic Strategies for Functionalization at the Pyridine Ring

Modification of the pyridine ring itself offers another avenue for creating diverse analogs of 4-(chloromethyl)-3-methylpyridine. These strategies can alter the electronic properties of the ring, which in turn can influence the reactivity of the chloromethyl group and the biological activity of the final compound.

A key strategy involves the N-oxidation of the pyridine nitrogen atom. This is often achieved using oxidizing agents like hydrogen peroxide, sometimes in the presence of a catalyst such as phosphotungstic acid. patsnap.comgoogle.com The resulting pyridine-N-oxide can then serve as an intermediate for further substitutions on the ring. For instance, the synthesis of a pantoprazole intermediate involves the oxidation of 4-chloro-3-methoxy-2-methylpyridine (B28138) to its corresponding N-oxide. patsnap.comgoogle.com

Another important functionalization is the introduction of substituents directly onto the pyridine ring. This can be accomplished through various synthetic steps prior to the formation of the chloromethyl group. For example, in the industrial preparation of a pantoprazole intermediate, a 4-chloro substituent is introduced, which is later replaced by a methoxy group. patsnap.comgoogle.com These substitutions are critical for achieving the desired molecular structure and properties of the final product.

Creation of Bridged and Polycyclic Systems Incorporating the 4-(Chloromethyl)-3-methylpyridine Core

The creation of bridged and polycyclic systems from the 4-(chloromethyl)-3-methylpyridine core represents an advanced synthetic challenge that can lead to novel molecular architectures with unique three-dimensional shapes. While specific examples starting directly from 4-(chloromethyl)-3-methylpyridine are not extensively documented, the principles of intramolecular cyclization can be applied to design potential synthetic routes.

One plausible approach involves an intramolecular nucleophilic substitution , where a nucleophilic group, strategically placed elsewhere on the pyridine ring or on a substituent, attacks the electrophilic carbon of the chloromethyl group. For this to occur, a precursor would need to be synthesized with a suitable nucleophilic moiety.

A hypothetical reaction could involve the intramolecular cyclization of a derivative where a hydroxyl or amino group is present at a suitable position, leading to the formation of a fused ring system.

Another potential strategy is an intramolecular cyclization involving the pyridine nitrogen . The lone pair of electrons on the pyridine nitrogen can act as a nucleophile. nih.govacs.org In a suitably designed precursor, the chloromethyl group could be attacked by the pyridine nitrogen of another molecule in an intermolecular fashion, or potentially in an intramolecular fashion if a flexible linker connects the chloromethyl group to another part of the molecule that can reach the nitrogen.

These strategies could lead to the formation of novel heterocyclic systems with potential applications in materials science and medicinal chemistry, although they remain areas for further research and exploration.

Structure-Reactivity Relationship (SRR) Studies of 4-(Chloromethyl)-3-methylpyridine Analogs

The reactivity of the chloromethyl group in 4-(chloromethyl)-3-methylpyridine and its analogs is significantly influenced by the electronic nature of the substituents on the pyridine ring. Understanding these structure-reactivity relationships (SRR) is crucial for designing efficient synthetic routes and for predicting the chemical behavior of novel derivatives.

The key factor governing the reactivity of the chloromethyl group is the electrophilicity of the benzylic-like carbon atom. This is directly affected by the electronic properties of the pyridine ring.

Electron-withdrawing groups (EWGs) on the pyridine ring, such as nitro groups or additional chloro groups, increase the electrophilicity of the chloromethyl carbon. By pulling electron density away from the ring and the chloromethyl group, EWGs make the carbon atom more susceptible to attack by nucleophiles. This generally leads to an increased rate of nucleophilic substitution reactions. The presence of two fluorine atoms in the difluoromethoxy group of pantoprazole, for instance, imparts an electron-withdrawing effect. nih.gov

Electron-donating groups (EDGs), such as methoxy or amino groups, have the opposite effect. They donate electron density to the pyridine ring, which in turn reduces the electrophilicity of the chloromethyl carbon. This makes the compound less reactive towards nucleophiles, resulting in slower reaction rates for nucleophilic substitutions. The methoxy group on the benzimidazole moiety of omeprazole (B731) is an example of an electron-donating group. nih.gov

Steric hindrance also plays a role. Bulky substituents near the chloromethyl group can physically obstruct the approach of a nucleophile, thereby slowing down the reaction rate, regardless of the electronic effects.

These relationships allow chemists to tune the reactivity of the 4-(chloromethyl)-3-methylpyridine core to suit the requirements of a particular synthetic step.

Advanced Spectroscopic Characterization and Computational Modeling of 4 Chloromethyl 3 Methylpyridine

High-Resolution NMR Spectroscopy for Conformational and Electronic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of 4-(chloromethyl)-3-methylpyridine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, influenced by the electronic effects of the substituents on the pyridine (B92270) ring.

In ¹H NMR spectroscopy of the hydrochloride salt of related pyridine derivatives, the protons on the pyridine ring typically resonate in the downfield region, generally between δ 7.5 and 8.5 ppm. The chloromethyl (-CH₂Cl) protons exhibit a characteristic singlet at approximately δ 4.5–5.0 ppm, while the methyl (-CH₃) group protons appear further upfield, around δ 2.5 ppm. The precise chemical shifts are sensitive to the substitution pattern on the pyridine ring. The electron-withdrawing nature of the nitrogen atom and the chlorine substituent, combined with the electron-donating effect of the methyl group, creates a distinct electronic distribution that is reflected in the proton chemical shifts. Studies on substituted pyridines show that electron density changes significantly affect the shielding of ring protons. researchgate.netresearchgate.net

¹³C NMR spectroscopy complements the proton data. The carbon atoms of the pyridine ring show resonances in the aromatic region, with their specific shifts influenced by the attached functional groups. The carbon of the chloromethyl group is typically found in the range of 40-50 ppm, while the methyl carbon is observed at a higher field. The analysis of these chemical shifts allows for a detailed mapping of the electronic landscape of the molecule.

Conformational analysis, particularly concerning the rotation around the C-C bond connecting the chloromethyl group to the pyridine ring, can be inferred from NMR data. For pyridines with ortho-substituted alkoxymethyl groups, there is a notable preference for the anti rotamer to avoid electrostatic repulsion. acs.org This preference can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space interactions between the chloromethyl protons and the protons on the pyridine ring.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Chloromethyl-Methyl-Pyridine Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine Ring-H | 7.5 - 8.5 | Multiplet |

| Chloromethyl (-CH₂Cl) | 4.5 - 5.0 | Singlet |

| Methyl (-CH₃) | ~2.5 | Singlet |

Note: Data is based on typical values for related hydrochloride salts.

X-ray Crystallography and Electron Diffraction for Solid-State Structure Determination

X-ray crystallography and electron diffraction are powerful techniques for determining the precise three-dimensional arrangement of atoms in the solid state. While specific single-crystal X-ray diffraction data for 4-(chloromethyl)-3-methylpyridine is not widely published, analysis of related substituted pyridine structures provides valuable insights into the expected molecular geometry. researchgate.netnih.gov

In the solid state, the pyridine ring is expected to be planar. The substituents, the chloromethyl and methyl groups, will have specific orientations relative to this ring. X-ray diffraction analysis of related compounds, such as copper(II) complexes of substituted pyridines, allows for the precise measurement of bond lengths and angles, revealing the electronic influence of substituents. nih.gov For instance, the C-Cl bond length in the chloromethyl group and the C-N and C-C bond lengths within the pyridine ring can be determined with high accuracy.

Key structural parameters that would be determined include:

Bond Lengths: C-Cl, C-N, C-C (ring), C-C (substituents)

Bond Angles: Angles within the pyridine ring, and between the ring and its substituents.

Torsion Angles: Describing the orientation of the chloromethyl group relative to the pyridine ring.

Crystal Packing: Intermolecular interactions, such as π-π stacking or halogen bonding, that stabilize the crystal lattice. sci-hub.se

Electron diffraction can serve as a complementary technique, especially for microcrystalline samples or thin films, providing information on the symmetry and unit cell parameters of the crystalline structure. acs.org

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is an essential analytical tool for confirming the molecular weight and elucidating the fragmentation patterns of 4-(chloromethyl)-3-methylpyridine. The technique is also invaluable for monitoring the progress of its synthesis by tracking the disappearance of reactants and the formation of the product.

In an electron ionization (EI) mass spectrum, 4-(chloromethyl)-3-methylpyridine (C₇H₈ClN) is expected to show a molecular ion peak [M]⁺. Due to the presence of chlorine, this peak will appear as a characteristic isotopic pattern, with the [M]⁺ peak (containing ³⁵Cl) and the [M+2]⁺ peak (containing ³⁷Cl) in an approximate 3:1 ratio.

Common fragmentation pathways for this molecule would likely involve:

Loss of a chlorine radical (Cl•) to give a [M-35]⁺ and [M-37]⁺ fragment.

Loss of the chloromethyl radical (•CH₂Cl) to yield a methylpyridine fragment ion.

Cleavage of the C-C bond to lose a methyl radical (•CH₃).

Fragmentation of the pyridine ring itself, a characteristic of aromatic compounds.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. nih.gov

Table 2: Predicted m/z Values for Key Ions in the Mass Spectrum of 4-(Chloromethyl)-3-methylpyridine

| Ion | Formula | Predicted m/z (for ³⁵Cl) |

|---|---|---|

| [M]⁺ | [C₇H₈ClN]⁺ | 141 |

| [M+2]⁺ | [C₇H₈³⁷ClN]⁺ | 143 |

| [M-Cl]⁺ | [C₇H₈N]⁺ | 106 |

| [M-CH₂Cl]⁺ | [C₆H₆N]⁺ | 92 |

Note: These are predicted nominal mass values. The actual spectrum would show a more complex pattern.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of 4-(chloromethyl)-3-methylpyridine by probing its characteristic vibrational modes. These techniques are excellent for identifying the various functional groups within the molecule.

A detailed vibrational analysis can be performed by comparing the experimental spectra with data from related pyridine compounds and with theoretical calculations. cdnsciencepub.comcdnsciencepub.comnih.gov A study on 4-chloromethyl pyridine hydrochloride combined experimental FT-IR and FT-Raman with DFT calculations to assign the observed vibrational frequencies. ijcrt.org

The key vibrational modes for 4-(chloromethyl)-3-methylpyridine include:

Pyridine Ring Vibrations: C-H stretching vibrations typically appear above 3000 cm⁻¹. researchgate.net C=C and C=N stretching vibrations occur in the 1400-1600 cm⁻¹ region. The ring breathing mode is a characteristic sharp band often found near 1000 cm⁻¹. researchgate.net

Chloromethyl Group Vibrations: The C-H stretching of the -CH₂Cl group is expected in the 2900-3000 cm⁻¹ range. The C-Cl stretching vibration gives a strong band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Methyl Group Vibrations: Symmetric and asymmetric C-H stretching modes of the -CH₃ group are also found in the 2900-3000 cm⁻¹ region. C-H bending modes appear around 1375-1450 cm⁻¹.

Table 3: Selected Characteristic Vibrational Frequencies for 4-(Chloromethyl)-3-methylpyridine

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Region |

|---|---|---|

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR, Raman |

| C=N, C=C Stretch (Ring) | 1400 - 1600 | IR, Raman |

| C-H Bend (Methyl) | 1375 - 1450 | IR |

| Ring Breathing | 990 - 1050 | Raman (strong) |

| C-Cl Stretch | 600 - 800 | IR (strong) |

Note: Frequencies are approximate and based on data for related substituted pyridines. ijcrt.orgresearchgate.net

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for modeling the properties of 4-(chloromethyl)-3-methylpyridine. These calculations provide deep insights into the molecule's geometric and electronic structure, vibrational frequencies, and chemical reactivity, often showing excellent agreement with experimental data. sci-hub.se

A computational study of the related 4-chloromethyl pyridine hydrochloride using DFT with the B3LYP functional and a 6-311++G(d,p) basis set yielded optimized geometric parameters (bond lengths and angles) that were in good agreement with experimental X-ray diffraction results. ijcrt.org Such calculations can also predict the vibrational spectra (IR and Raman), which aids in the assignment of experimental bands. ijcrt.org

The electronic properties are a key outcome of these calculations. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important.

HOMO: Represents the ability to donate electrons. Its energy level and spatial distribution indicate the most likely sites for electrophilic attack.

LUMO: Represents the ability to accept electrons. Its energy and distribution highlight the regions susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. ijcrt.org

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing a guide to intermolecular interactions and chemical reactivity. ijcrt.org DFT methods have also been successfully used to predict the nucleophilicity of a wide range of substituted pyridines, which is crucial for understanding their reaction mechanisms. ias.ac.in

Table 4: Representative Data from DFT Calculations on Substituted Pyridines

| Calculated Property | Typical Finding | Significance |

|---|---|---|

| Optimized Bond Lengths | C-C (ring) ≈ 1.39 Å, C-N ≈ 1.34 Å | Correlates with experimental structural data. ijcrt.org |

| HOMO-LUMO Energy Gap | ~5-7 eV | Indicates chemical stability and electronic transition energy. ijcrt.orgnims.go.jp |

| Molecular Dipole Moment | ~2-3 Debye | Quantifies the overall polarity of the molecule. researchgate.net |

| Nucleophilicity Index | Varies with substituents | Predicts reactivity towards electrophiles. ias.ac.in |

Note: Values are illustrative and depend on the specific molecule and level of theory used.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules. For 4-(chloromethyl)-3-methylpyridine, MD simulations can provide critical insights into its conformational dynamics and its interactions with other molecules, such as solvents or biological targets.

A key application of MD is in conformational analysis. While NMR can provide information on average conformations, MD simulations can map the entire conformational landscape, including the rotational energy barriers of the chloromethyl group. Studies on related pyridine-containing biomolecules have used MD to explore the preference for syn versus anti conformations and how these are influenced by the molecular environment. nih.gov The simulation can reveal the most stable rotamers and the timescales of transitions between them.

MD simulations are also used to study intermolecular interactions. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can analyze the structure of the solvation shell and identify specific interactions like hydrogen bonding. Furthermore, MD can model the adsorption and orientation of pyridine derivatives on surfaces, which is relevant for applications in materials science and catalysis. mdpi.com These simulations track the trajectories of all atoms over time, providing a dynamic picture of how the molecule behaves and interacts in a realistic environment.

Emerging Research Frontiers and Future Trajectories for 4 Chloromethyl 3 Methylpyridine

Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid discovery and optimization of novel functional molecules has spurred the development of automated and high-throughput synthesis platforms. These technologies enable the rapid generation of large compound libraries for screening and the optimization of reaction conditions with minimal human intervention.

While specific studies detailing the integration of 4-(chloromethyl)-3-methylpyridine into these platforms are not yet prevalent, the trajectory for similar pyridine-based building blocks is clear. For instance, automated synthesizers have been successfully employed for creating libraries of pyridine-fused boronic esters and for the high-yield conjugation of 18F-labelled pyridine-based alkylating agents to oligonucleotides. nih.govnih.gov These systems, such as the SynFini™ platform, leverage artificial intelligence and robotics to accelerate the entire discovery cycle, from designing synthetic routes to producing molecules for testing. youtube.com

The structural features of 4-(chloromethyl)-3-methylpyridine make it an ideal candidate for such platforms. Its reactive chloromethyl group allows for facile diversification through nucleophilic substitution reactions, which can be readily adapted to the automated liquid handling and reaction arrays used in high-throughput synthesis. The future will likely see the use of 4-(chloromethyl)-3-methylpyridine in automated platforms to generate extensive libraries of derivatives for applications in drug discovery and materials science. This will accelerate the identification of new lead compounds and materials with desired properties.

Exploration of Novel Catalytic Applications and Ligand Design

Pyridine-containing ligands are ubiquitous in coordination chemistry and catalysis due to their strong σ-donating properties and tunable electronic and steric characteristics. mdpi.com The 4-(chloromethyl)-3-methylpyridine molecule is a valuable precursor for creating more complex ligands, with the chloromethyl group acting as a key electrophilic site for attachment.

Research into related chloromethylpyridines demonstrates this potential. The chloromethyl group enables the covalent attachment of the pyridine (B92270) moiety to various scaffolds, including solid supports like functionalized carbons or polymers such as polystyrene. mdpi.com This immobilization is a critical strategy for developing heterogeneous catalysts, which offer significant advantages in terms of catalyst recovery and product purification. mdpi.com For example, pyridine-based chelates have been tethered to silica (B1680970) for heavy metal extraction and to polymer supports for use in a range of catalytic reactions, including Suzuki cross-couplings and olefin metathesis. mdpi.com

Future research will likely focus on using 4-(chloromethyl)-3-methylpyridine to synthesize novel mono- and bidentate ligands for a variety of transition metal-catalyzed reactions. By reacting it with amines, thiols, or other nucleophilic groups, a diverse array of ligands can be designed. These new ligands could find applications in areas such as biomimetic chemistry, where they can be used to model the active sites of metalloenzymes, and in the development of more efficient and selective catalysts for organic synthesis. mdpi.com

Applications in Materials Science and Polymer Chemistry

The reactivity of the chloromethyl group makes 4-(chloromethyl)-3-methylpyridine a promising building block for new functional materials and polymers. The incorporation of pyridine units into polymer backbones or as pendant groups can significantly alter the material's properties, introducing functionalities such as metal coordination sites, pH-responsiveness, and enhanced thermal stability.

Studies on the isomeric compound, 3-(chloromethyl)-4-methylpyridine, have shown its utility in synthesizing polymers and resins with improved thermal and mechanical properties. The reactive chloromethyl group facilitates its incorporation into polymer matrices. This suggests a similar, if not enhanced, potential for 4-(chloromethyl)-3-methylpyridine.

Future applications in materials science could involve:

Polymer Synthesis: Using 4-(chloromethyl)-3-methylpyridine as a monomer or co-monomer in polymerization reactions to create novel functional polymers.

Surface Modification: Grafting 4-(chloromethyl)-3-methylpyridine onto the surfaces of materials like silica, carbon nanotubes, or metal oxides to impart new properties. This could be used to create stationary phases for chromatography, sensors, or new composite materials.

Functional Coatings: Developing pyridine-containing polymer coatings with applications ranging from corrosion resistance to biocompatible surfaces for medical devices.

The table below outlines potential research directions for 4-(chloromethyl)-3-methylpyridine in materials science.

| Research Area | Potential Application of 4-(Chloromethyl)-3-methylpyridine | Desired Outcome |

| Functional Polymers | Co-monomer in addition or condensation polymerization. | Polymers with tunable properties (e.g., pH-responsive, metal-chelating). |

| Surface Functionalization | Grafting onto silica or other oxide surfaces. | Creation of novel chromatographic stationary phases or heterogeneous catalyst supports. |

| Composite Materials | Incorporation into polymer matrices. | Enhanced thermal stability, mechanical strength, and flame retardancy. |

Development of Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Traditional syntheses of chloromethylpyridines often rely on harsh reagents and conditions, such as the use of potassium permanganate (B83412) for oxidation and thionyl chloride for chlorination, which can generate significant waste and pose safety hazards. google.comgoogle.com

Recent research has focused on developing greener alternatives. For instance, a modified synthesis for a related compound, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, utilizes hydrogen peroxide as a clean and atom-economical oxidant and trichloroisocyanuric acid (TCCA) as a safer and easier-to-handle chlorinating agent. orientjchem.org Another approach involves the catalytic N-oxidation of lutidines using RuCl₃ with oxygen, avoiding stoichiometric heavy metal oxidants. orientjchem.org

Future efforts in this area will concentrate on adapting these greener methods for the synthesis of 4-(chloromethyl)-3-methylpyridine. Key areas of exploration will include:

Catalytic Oxidation: Replacing stoichiometric oxidants like KMnO₄ with catalytic systems using environmentally benign oxidants like H₂O₂ or O₂.

Alternative Chlorinating Agents: Investigating milder and more selective chlorinating agents to replace thionyl chloride, thereby reducing the formation of toxic byproducts. mdpi.com

Flow Chemistry: Implementing continuous flow processes, which can offer better temperature control, improved safety, and higher yields compared to batch synthesis.

The table below compares a traditional synthetic route with a potential greener alternative.

| Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle |

| Oxidation | Potassium Permanganate (KMnO₄) | Catalytic RuCl₃ with O₂ or H₂O₂ | Atom Economy, Less Hazardous Reagents |

| Chlorination | Thionyl Chloride (SOCl₂) | Trichloroisocyanuric Acid (TCCA) | Safer Chemicals |

| Process | Batch Synthesis | Continuous Flow Synthesis | Inherent Safety, Energy Efficiency |

Unveiling Undiscovered Reactivities and Transformation Pathways

While the primary reactivity of 4-(chloromethyl)-3-methylpyridine is centered around nucleophilic substitution at the chloromethyl group, the pyridine ring itself offers a rich landscape for further functionalization. Recent breakthroughs in pyridine chemistry are opening up new avenues for its transformation that go beyond classical methods.

New strategies for pyridine functionalization are constantly being developed, including:

Metal-Free C-H Functionalization: Recent studies have shown methods for the direct functionalization of C-H bonds on the pyridine ring without the need for transition metal catalysts. thieme-connect.com These reactions proceed through various mechanisms, including those involving metalated pyridines as nucleophiles or activated pyridines as electrophiles. thieme-connect.com

Photochemical and Radical Reactions: The use of photoredox catalysis has enabled novel radical-based functionalizations of pyridines. acs.orgnih.gov For example, the generation of pyridinyl radicals via single-electron transfer (SET) reduction of pyridinium (B92312) ions allows for unique coupling reactions that are not accessible through traditional methods like the Minisci reaction. acs.orgnih.gov

Cascade Reactions: The development of metal-free cascade reactions, such as those involving a tandem Pummerer-type rearrangement and aza-Prins cyclization, allows for the synthesis of highly substituted pyridines from simple starting materials in a single operation. acs.org

Applying these cutting-edge methodologies to 4-(chloromethyl)-3-methylpyridine could unveil a host of new transformation pathways. For example, direct C-H functionalization at the C2, C5, or C6 positions of the ring would provide access to a wide range of polysubstituted pyridine derivatives that are currently difficult to synthesize. Exploring the radical chemistry of 4-(chloromethyl)-3-methylpyridine could lead to novel coupling partners and reaction outcomes. These new derivatives would be of significant interest for developing next-generation pharmaceuticals, agrochemicals, and functional materials.

Q & A

Basic: What are the primary synthetic routes for 4-(chloromethyl)-3-methylpyridine?

Answer:

A common method involves chloromethylation of a pyridine precursor. For example, Friedel-Crafts-type reactions using chloromethylating agents (e.g., chloromethyl ethers) under controlled conditions. Evidence from analogous compounds shows yields up to 73% when optimizing reagent stoichiometry and reaction time . Another route involves coupling reactions, such as nucleophilic substitution with intermediates like pyrrolidin-2-one derivatives, followed by resolution via chiral HPLC to isolate enantiomers .

Advanced: How can reaction conditions be optimized to improve chloromethylation efficiency?

Answer:

Key factors include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution.

- Temperature control : Moderate temperatures (40–60°C) prevent side reactions like polymerization.

- Solvent choice : Non-polar solvents (e.g., toluene) improve reagent stability.

In studies of similar compounds, yields dropped significantly above 80°C due to decomposition . Methodological adjustments should prioritize kinetic control over thermodynamic pathways.

Basic: What spectroscopic techniques confirm the structure of 4-(chloromethyl)-3-methylpyridine?

Answer:

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.0–8.5 ppm) and the chloromethyl group (δ 4.5–5.0 ppm).

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 155 for C₇H₈ClN) and fragmentation patterns validate the structure.

- IR spectroscopy : C-Cl stretching vibrations (~650 cm⁻¹) confirm the chloromethyl moiety.

Refer to PubChem-derived spectral data for analogous chloromethylpyridines .

Advanced: How are stereoselective syntheses involving 4-(chloromethyl)-3-methylpyridine managed?

Answer:

Chiral resolution is critical. For example, coupling 4-(chloromethyl)-3-methylpyridine with a racemic intermediate (e.g., pyrrolidin-2-one) produces diastereomers separable via chiral HPLC with >99% enantiomeric excess. Solvent polarity and column selection (e.g., polysaccharide-based phases) significantly impact resolution efficiency .

Basic: What are the stability considerations for handling 4-(chloromethyl)-3-methylpyridine?

Answer:

- Moisture sensitivity : Store under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group.

- Light sensitivity : Amber glassware minimizes photodegradation.

- Temperature : Stable at ≤-20°C for long-term storage.

Derivatives like its hydrochloride salt (CAS 117934-36-8) exhibit improved stability .

Advanced: How does 4-(chloromethyl)-3-methylpyridine function in radiopharmaceutical synthesis?

Answer:

It serves as a coupling agent in PET tracer development. For example, in the synthesis of SDM-8 , a radiotracer targeting synaptic vesicle glycoproteins, the chloromethyl group reacts with a pyrrolidinone intermediate. Subsequent ¹⁸F-fluorination via iodonium ylide precursors achieves radiochemical yields ~20% .

Basic: What are the key applications of this compound in drug discovery?

Answer:

- Central nervous system (CNS) agents : The pyridine core facilitates blood-brain barrier penetration.

- Anticancer agents : Chloromethyl groups enable covalent binding to target proteins.

Analogous compounds (e.g., 3-(chloromethyl)-5-phenylpyridine) are used in kinase inhibitor development .

Advanced: How can conflicting spectral data for derivatives be resolved?

Answer:

- Cross-validation : Compare experimental data (NMR, MS) with computational predictions (e.g., DFT calculations).

- Isotopic labeling : Use deuterated solvents to clarify splitting patterns in NMR.

- X-ray crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives.

PubChem provides canonical SMILES and InChI keys for structural validation .

Basic: What purification methods are effective for this compound?

Answer:

- Column chromatography : Silica gel with hexane/ethyl acetate gradients (5–20% EtOAc).

- Recrystallization : Use ethanol/water mixtures for high-purity crystals (>95%).

- Distillation : For liquid derivatives, fractional distillation under reduced pressure.

Advanced: What strategies mitigate toxicity risks during synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.